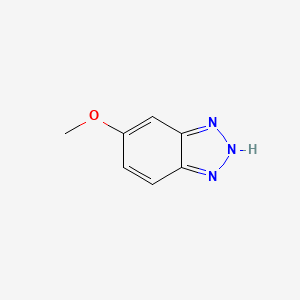

5-Methoxy-1H-benzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPSFAUIWDRKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182120 | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27799-91-3 | |

| Record name | 5-Methoxybenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27799-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1H-benzotriazole

Foreword: The Strategic Importance of 5-Methoxy-1H-benzotriazole

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structural framework, featuring a fused benzene and triazole ring system, imparts unique electronic properties and the capacity for diverse molecular interactions, including hydrogen bonding and π-π stacking. These characteristics make it a "privileged scaffold" for the design of novel therapeutic agents.[1][2] Derivatives of benzotriazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical process parameters that ensure a successful and reproducible outcome.

Part 1: The Core Synthesis Pathway: Diazotization and Intramolecular Cyclization

The most direct and widely adopted method for synthesizing benzotriazoles is the diazotization of an ortho-phenylenediamine precursor, followed by a spontaneous intramolecular cyclization.[4][5] For the synthesis of this compound, the required starting material is 4-methoxy-1,2-phenylenediamine .

The reaction proceeds in two key stages:

-

Diazotization: One of the two amino groups on the precursor is converted into a diazonium salt using nitrous acid (in situ generated from sodium nitrite and a protic acid).

-

Cyclization: The remaining ortho-amino group acts as an internal nucleophile, attacking the diazonium group to form the stable five-membered triazole ring.[6]

This intramolecular pathway is highly efficient and selective, provided that the reaction conditions are meticulously controlled.[6]

Visualizing the Synthesis Workflow

The following diagram outlines the complete workflow, from the precursor to the final purified product.

Caption: High-level workflow for the synthesis and purification of this compound.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step methodology grounded in established procedures for benzotriazole synthesis.[4][7][8]

Precursor Synthesis: Preparation of 4-Methoxy-1,2-phenylenediamine

While commercially available, understanding the synthesis of the precursor is valuable. A standard method involves the catalytic hydrogenation of 4-methoxy-2-nitroaniline.[9]

-

Reaction: 4-methoxy-2-nitroaniline is dissolved in a suitable solvent like ethanol or methanol.

-

Catalyst: A catalytic amount of 10% Palladium on activated charcoal (Pd/C) is added.

-

Conditions: The mixture is subjected to hydrogenation (H₂ gas at ~50 psi) at room temperature for several hours until the reaction is complete.[9]

-

Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield 4-methoxy-1,2-phenylenediamine, often as a dark oil or solid which may require further purification.[9]

Expert Insight: o-Phenylenediamines are notoriously sensitive to air oxidation, often resulting in dark, discolored products.[10] For subsequent steps, it is crucial to use either freshly prepared/purified material or material that has been stored under an inert atmosphere (e.g., Argon or Nitrogen). Sublimation is an excellent, albeit slower, method for purifying the diamine precursor if high purity is required.[10]

Core Synthesis: this compound

This protocol is adapted from the robust and reliable method published in Organic Syntheses for the parent benzotriazole.[7]

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-Methoxy-1,2-phenylenediamine | 138.17 | 13.8 g | 0.10 |

| Glacial Acetic Acid | 60.05 | 12.0 g (11.5 mL) | 0.20 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.5 g | 0.11 |

| Deionized Water | 18.02 | 45 mL (30 + 15) | - |

| Ice | - | As needed | - |

Step-by-Step Procedure:

-

Preparation of the Amine Solution: In a 250 mL beaker, combine 13.8 g (0.1 mol) of 4-methoxy-1,2-phenylenediamine, 12.0 g (11.5 mL) of glacial acetic acid, and 30 mL of water. Gently warm the mixture while stirring to obtain a clear, homogenous solution.

-

Cooling: Place the beaker in an ice-water bath and cool the solution to an internal temperature of 15°C with continuous stirring.[8]

-

Preparation of Nitrite Solution: In a separate small beaker, dissolve 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water. Cool this solution in the ice bath.

-

Diazotization and Cyclization: While maintaining vigorous stirring of the amine solution, add the cold sodium nitrite solution all at once.[7][8]

-

Causality: The reaction is exothermic. A rapid temperature rise to approximately 70-85°C is expected and necessary for the reaction to proceed to completion.[7] Overly efficient cooling at this stage can hinder the reaction and lead to lower yields. The color of the solution will typically change from dark to a clear orange-red or pale brown.[7][8]

-

-

Crystallization: Once the initial exotherm subsides and the temperature begins to drop, allow the mixture to cool to about 40°C. Then, immerse the beaker back into a deep ice-water bath and chill for at least 30-60 minutes to ensure complete crystallization of the product.[7][8]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of ice-cold water (e.g., 3 x 30 mL) to remove residual acid and inorganic salts.

-

Drying: Press the solid as dry as possible on the funnel under vacuum. Transfer the crude product to a watch glass and dry overnight in a desiccator or a vacuum oven at a low temperature (40-50°C).

Purification

The crude product can be purified by recrystallization to obtain a high-purity material.

-

Solvent Selection: Benzene was historically used, but due to its toxicity, alternatives like toluene or a mixed solvent system such as ethanol/water or isopropanol are recommended.[7][11]

-

Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and colored impurities.[12] Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Part 3: Mechanistic Insights and Rationale

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.

Caption: Key mechanistic steps in the formation of this compound.

Expertise & Trustworthiness:

-

Why is an excess of acid used? Two equivalents of acid are theoretically needed: one to react with sodium nitrite to generate nitrous acid, and another to protonate the amino group, making it susceptible to nitrosation. Using a slight excess ensures the reaction goes to completion.

-

Why is the reaction not reversible? The formation of the aromatic benzotriazole ring is a thermodynamically favorable process. The resulting product is very stable, and the diazonium ion intermediate is a high-energy species, making the reverse reaction highly unlikely under normal conditions.[6]

-

Self-Validation: The success of the synthesis can be validated by measuring the melting point of the purified product and comparing it to the literature value. Further characterization by NMR (¹H and ¹³C), IR, and Mass Spectrometry should be performed to confirm the structure unequivocally.

References

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ijariie.com [ijariie.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. Page loading... [guidechem.com]

- 10. reddit.com [reddit.com]

- 11. US7655805B2 - Method for synthesizing benzotriazole - Google Patents [patents.google.com]

- 12. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1H-benzotriazole

Introduction

5-Methoxy-1H-benzotriazole is a heterocyclic aromatic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a methoxy group substituent. As a derivative of benzotriazole, it belongs to a class of compounds widely recognized for their utility as corrosion inhibitors, UV stabilizers, and as versatile intermediates in pharmaceutical and agrochemical synthesis.[1] The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding their mechanism of action in various applications.

This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the underlying principles and experimental rationale, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Tautomerism

This compound (C₇H₇N₃O) can exist as two principal tautomers: the 1H and the 2H forms. The 1H tautomer is generally the more stable and prevalent form. Spectroscopic analysis, particularly NMR, is crucial for confirming the dominant tautomeric form in a given solvent. For the purpose of this guide, we will focus on the characterization of the more stable 1H-tautomer.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and assign specific atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect distinct signals for the methoxy protons and the three aromatic protons. The broad signal for the N-H proton is often solvent-dependent and may sometimes be unobserved.[2]

-

Causality Behind Predictions: The predicted chemical shifts are based on the parent 1H-benzotriazole structure, with adjustments for the electron-donating methoxy group at the C5 position.[3][4] An -OCH₃ group typically shields ortho and para protons, causing an upfield shift (lower ppm), while having a smaller effect on the meta proton.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H-7 | 7.8 - 8.0 | Doublet (d) | J = ~8.5 | 1H |

| H-4 | 7.2 - 7.3 | Doublet (d) | J = ~2.0 | 1H |

| H-6 | 7.0 - 7.1 | Doublet of | J = ~8.5, ~2.0 | 1H |

| OCH₃ | ~3.9 | Singlet (s) | - | 3H |

| N-H | 10.0 - 14.0 | Broad (br s) | - | 1H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic states. The methoxy group's electron-donating nature significantly influences the chemical shifts of the aromatic carbons.

-

Expertise in Interpretation: The C5 carbon, directly attached to the oxygen, will be significantly deshielded (shifted downfield). The ortho (C4, C6) and para (C7a) carbons will be shielded (shifted upfield) compared to the unsubstituted benzotriazole.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted δ (ppm) |

| C5 | 155 - 160 |

| C7a | 140 - 145 |

| C3a | 130 - 135 |

| C7 | 115 - 120 |

| C6 | 110 - 115 |

| C4 | 95 - 105 |

| OCH₃ | 55 - 56 |

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures a high-quality, reproducible NMR spectrum for structural verification.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

-

Authoritative Grounding: The characteristic absorption bands for benzotriazole derivatives are well-established. The N-H stretching vibration in the triazole ring is typically observed in the range of 3250-3380 cm⁻¹.[5] Aromatic C-H stretching appears just above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations are seen at 1207-743 cm⁻¹.[5]

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Triazole ring) |

| 3050 - 3150 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch (Methoxy group) |

| ~1620, ~1500 | Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl ether) |

| 750 - 850 | Strong | C-H Out-of-plane Bending (Aromatic) |

Experimental Protocol: ATR-IR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a crucial self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal and anvil thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and characteristic fragment ions.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₇H₇N₃O) is 149.15 g/mol .

-

Mechanistic Insight: The most characteristic fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂), which is a very stable leaving group.[6] This results in a prominent fragment ion at m/z [M-28]. Subsequent fragmentations often involve the substituent. For the 5-methoxy analog, a common secondary fragmentation would be the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). Data from the closely related 5-methyl-1H-benzotriazole shows a molecular ion at m/z 133 and a major fragment at m/z 104, corresponding to the loss of N₂ and a hydrogen radical.[7][8]

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Notes |

| 149 | [C₇H₇N₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₇H₇NO]⁺˙ | Loss of N₂ |

| 106 | [C₆H₄NO]⁺ | Loss of N₂ and •CH₃ |

| 91 | [C₆H₅N]⁺˙ | Loss of N₂ and CH₂O |

Proposed Fragmentation Pathway

The fragmentation process can be visualized to better understand the relationships between the observed ions.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample. The GC will separate the compound from any impurities, and the MS will detect and fragment the eluting compound, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic characterization using NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C-O, aromatic system), and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. These orthogonal techniques, when used in concert, provide the high level of certainty required for research, development, and quality assurance in the chemical and pharmaceutical sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uni-saarland.de [uni-saarland.de]

- 7. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methoxy-1H-benzotriazole

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 5-Methoxy-1H-benzotriazole, a molecule of significant interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific derivative is not yet available, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction. By integrating established protocols with theoretical modeling and spectroscopic analysis, we present a self-validating workflow designed to yield a high-fidelity, three-dimensional atomic model. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of crystallographic analysis to novel heterocyclic compounds.

Introduction: The Significance of Structural Elucidation

This compound belongs to the benzotriazole family, a class of heterocyclic compounds renowned for their diverse biological activities and applications as corrosion inhibitors.[1][2] The introduction of a methoxy group at the 5-position is anticipated to modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets or material surfaces.

A definitive crystal structure is paramount as it provides unequivocal proof of molecular connectivity, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of the material. This atomic-level insight is indispensable for structure-activity relationship (SAR) studies, rational drug design, and the engineering of advanced materials. This guide, therefore, serves as a predictive and methodological blueprint for achieving this goal.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the diazotization of 4-methoxy-1,2-phenylenediamine. This established method for benzotriazole synthesis is reliable and can be adapted for this specific derivative.[3]

Experimental Protocol:

-

Dissolution: Dissolve 4-methoxy-1,2-phenylenediamine in a mixture of glacial acetic acid and water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at low temperature for 1-2 hours, followed by gradual warming to room temperature.

-

Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing and drying.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain high-purity this compound.

Crystallization Methodology

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[4] A systematic approach exploring various crystallization techniques is crucial.

Experimental Protocol:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. A controlled cooling crystallization method can yield high-purity, needle-like crystals.[5]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6][7]

The SC-XRD Experimental Workflow

The process from crystal to structure involves several key stages.[4][8]

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[6][7] Modern diffractometers, such as those from Bruker, offer advanced capabilities for data collection.[9]

-

Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the atomic positions, and thermal parameters.

Predicted Crystallographic Data for this compound

Based on the known crystal structures of benzotriazole and its derivatives, we can predict the likely crystallographic parameters for this compound.[10][11][12]

| Parameter | Predicted Value | Justification |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for benzotriazole derivatives.[11][12] |

| Space Group | P2₁/c or P2₁2₁2₁ | Centrosymmetric (P2₁/c) or non-centrosymmetric (P2₁2₁2₁) space groups are frequently observed.[13] |

| Z (Molecules/unit cell) | 4 | A common value for small organic molecules in these space groups.[11] |

| Key Bond Lengths (Å) | ||

| N1-N2 | ~1.34 Å | Consistent with N-N single bonds in the triazole ring.[10] |

| N2=N3 | ~1.31 Å | Consistent with N=N double bonds in the triazole ring.[10] |

| C-O (methoxy) | ~1.36 Å | Typical C(aromatic)-O bond length. |

| O-C (methyl) | ~1.42 Å | Typical O-C(methyl) bond length. |

| Intermolecular Interactions | N-H···N hydrogen bonds, C-H···π interactions, π-π stacking | These interactions are characteristic of benzotriazole crystal packing.[11][13] |

Spectroscopic and Computational Corroboration

A robust crystal structure analysis is supported by complementary techniques that validate the molecular structure and provide further insights.

Spectroscopic Characterization

FT-IR Spectroscopy: The FT-IR spectrum will confirm the presence of key functional groups.

-

N-H stretch: A broad peak is expected in the range of 3100-3300 cm⁻¹, characteristic of the N-H group involved in hydrogen bonding. The gas-phase N-H stretching vibration of benzotriazole has been identified around 3500 cm⁻¹.[14]

-

C-H stretches: Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy group will be just below 3000 cm⁻¹.

-

C=C and C=N stretches: Aromatic ring and triazole ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong C-O stretching band from the methoxy group should be observable around 1250 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the molecule.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a broad singlet for the N-H proton, distinct signals for the aromatic protons on the benzene ring, and a singlet around 3.8-4.0 ppm for the methoxy protons.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom, with the methoxy carbon appearing around 55-60 ppm.

Computational Modeling: A Theoretical Benchmark

Density Functional Theory (DFT) calculations provide a powerful tool to complement experimental data.

Methodology:

-

Geometry Optimization: The molecular geometry of this compound will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[15][16]

-

Comparison: The optimized bond lengths and angles will be compared with the experimentally determined values from the crystal structure. A good correlation between theoretical and experimental data provides strong validation for the refined structure.[16]

-

Vibrational Analysis: Frequency calculations can be performed to predict the FT-IR spectrum, aiding in the assignment of experimental vibrational bands.[17]

-

Intermolecular Interactions: Computational methods can also be used to model and quantify the strength of intermolecular interactions observed in the crystal lattice.

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

The comprehensive analysis of this compound's crystal structure is a multi-faceted endeavor that integrates synthesis, crystallization, advanced diffraction techniques, spectroscopy, and computational chemistry. While a definitive structure awaits experimental determination, the methodologies and predictive data presented in this guide offer a robust and scientifically grounded pathway to its elucidation. The resulting atomic-level information will be invaluable for advancing our understanding of this important class of molecules and for guiding the development of new pharmaceuticals and materials.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Benzotriazole synthesis [organic-chemistry.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. CN102775362B - Cooling crystallization method of H-benzotriazole - Google Patents [patents.google.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 10. Benzotriazole - Wikipedia [en.wikipedia.org]

- 11. 1-Benzyl-1H-benzotriazole 3-oxide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methoxy-1H-benzotriazole reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 5-Methoxy-1H-benzotriazole

Executive Summary

This compound is a versatile heterocyclic compound whose utility in modern organic synthesis is underpinned by the nuanced reactivity of its triazole ring. The presence of the electron-donating methoxy group at the 5-position significantly influences the electronic distribution within the aromatic system, modulating the nucleophilicity of the nitrogen centers and the stability of reaction intermediates. This guide provides an in-depth analysis of the core reaction mechanisms associated with this reagent: N-alkylation, copper-catalyzed N-arylation, and its pivotal role as a synthetic auxiliary. By dissecting the causality behind experimental choices and regioselective outcomes, this document serves as a technical resource for researchers aiming to leverage the full potential of this compound in drug development and complex molecule synthesis.

The Foundational Chemistry: Tautomerism and Electronic Effects

The reactivity of this compound is not defined by a single static structure, but by a dynamic equilibrium between two principal tautomers: the 1H- and 2H- forms. The proton rapidly shuttles between the N1 and N2 positions. The 1H-tautomer is generally considered the more thermodynamically stable form.[1]

The key to understanding its reaction mechanisms lies in the electronic contribution of the 5-methoxy group. Through a +R (resonance) effect, the oxygen lone pairs donate electron density into the benzene ring, which is relayed to the triazole system. This has two major consequences:

-

Enhanced Nucleophilicity: The overall electron density of the triazole ring is increased, making the deprotonated benzotriazolide anion a more potent nucleophile compared to its unsubstituted counterpart.

-

Modulated Regioselectivity: The donated electron density is not distributed uniformly, subtly altering the relative basicity and nucleophilicity of N1 and N2, which is a critical factor in substitution reactions.

Core Mechanism I: N-Alkylation and the Pursuit of Regioselectivity

Direct alkylation of this compound with alkyl halides typically proceeds via an SN2 mechanism. However, the reaction is complicated by the presence of two nucleophilic nitrogen centers (N1 and N2) in the benzotriazolide anion, often leading to a mixture of N1- and N2-alkylated isomers. Achieving regioselectivity is paramount for its synthetic applications.

Causality Behind Regioselective Control:

The ratio of N1 to N2 products is governed by a delicate balance of steric and electronic factors, often dictated by the reaction conditions. This is analogous to the principles governing regioselectivity in other azoles like indazoles.[1][2]

-

Kinetic vs. Thermodynamic Control: The N1 position is generally less sterically hindered, making it the preferred site for attack by bulky electrophiles under kinetic control (irreversible, low-temperature conditions). The N1-substituted product is also often the more thermodynamically stable isomer.[1]

-

Hard and Soft Acid-Base (HSAB) Theory: The N2 atom is considered a "harder" nucleophilic center, while the N1 atom is "softer." This principle can be exploited. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like THF can favor N1 alkylation. The Na⁺ cation may coordinate with the N2 atom and the oxygen of a substituent, sterically directing the alkylating agent to the N1 position.[2]

-

Catalytic Approaches: Lewis acids like B(C₆F₅)₃ have been shown to catalyze highly selective N1-alkylation of benzotriazoles with diazoalkanes, offering a modern solution to this classic challenge.[3]

Caption: General workflow for the N-alkylation of this compound.

Illustrative Data: Influence of Conditions on Regioselectivity

The following table summarizes expected outcomes based on principles derived from substituted azole chemistry.[1][2]

| Base / Solvent System | Alkylating Agent (R-X) | Predominant Isomer | Probable Rationale |

| NaH / THF | Primary Alkyl Bromide | N1 (>95%) | Kinetic control, potential Na⁺ coordination directing to the less hindered N1 site. |

| K₂CO₃ / DMF | Primary Alkyl Bromide | N1 / N2 Mixture | Less coordinating base and polar solvent allow for competitive attack at both centers. |

| Cs₂CO₃ / MeCN | Benzyl Bromide | N1 / N2 Mixture | Carbonate bases often give mixtures; solvent polarity plays a key role.[1] |

| B(C₆F₅)₃ / DCM | Ethyldiazoacetate | N1 (>98%) | Catalytic cycle favors specific activation pathway leading to the N1 product.[3] |

Experimental Protocol: Regioselective N1-Alkylation

This protocol is designed as a self-validating system for the synthesis of 1-alkyl-5-methoxy-1H-benzotriazole.

-

System Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality Check: Vigorous hydrogen evolution should be observed. The reaction is exothermic and addition must be controlled. The formation of the sodium salt results in a homogenous or slurry-like mixture.

-

Reaction: After H₂ evolution ceases (approx. 30 min), add the alkyl halide (1.05 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Track the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

-

Quenching: Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality Check: Quenching destroys any unreacted NaH. This step must be done slowly to control gas evolution.

-

Work-up & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to isolate the pure N1-alkylated product.

-

Validation: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and NOE spectroscopy. The N1-isomer will show characteristic shifts for the N-CH₂ protons and distinct aromatic proton patterns compared to the N2-isomer.

Core Mechanism II: N-Arylation via Ullmann-Type Coupling

N-arylation of this compound is typically achieved through a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann condensation or Goldberg reaction.[4] This method forms a C-N bond between the benzotriazole nitrogen and an aryl halide.

Causality of the Catalytic Cycle:

The reaction requires a copper(I) catalyst, a base, a suitable ligand, and elevated temperatures.[4][5] While the precise mechanism has been debated, a generally accepted pathway involves the following key steps:

-

Formation of the Copper(I) Amide: The base deprotonates the benzotriazole, and the resulting anion reacts with the Cu(I) source (e.g., CuI) to form a copper(I) benzotriazolide complex. This is the active nucleophile.

-

Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) complex. This is the rate-determining step and results in a transient, high-valent copper(III) intermediate.[5] The electron-donating methoxy group on the benzotriazole enhances its nucleophilicity, facilitating this step.

-

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired N-aryl benzotriazole product and regenerate a Cu(I) species, which re-enters the catalytic cycle.

Ligands, such as diamines or phenanthrolines, are crucial as they stabilize the copper intermediates and increase the catalyst's solubility and reactivity, allowing for lower reaction temperatures compared to classic Ullmann conditions.[4][6]

Caption: A simplified catalytic cycle for the copper-catalyzed N-arylation of benzotriazole (BtH).

Core Mechanism III: The Benzotriazole Moiety as a Synthetic Auxiliary

One of the most powerful applications of benzotriazole chemistry is its use as a "synthetic auxiliary."[7][8] In this role, the benzotriazole group is temporarily installed on a molecule to facilitate a specific transformation and is subsequently removed or replaced. Benzotriazole is ideal for this because it is an excellent leaving group and can stabilize adjacent carbanions or cationic intermediates.[8][9]

Causality in Action: Acylation and Subsequent Substitution

A classic example is its use in acylation. A carboxylic acid can be converted to an N-acylbenzotriazole.[10] This species is an air-stable, crystalline solid that behaves like a highly reactive acid chloride.

-

Activation: The N-acylbenzotriazole is highly electrophilic at the carbonyl carbon because the benzotriazolide anion is a very stable leaving group (its negative charge is delocalized over three nitrogen atoms and the aromatic system).

-

Substitution: It reacts cleanly with a wide range of nucleophiles (alcohols, amines, organometallics) under mild conditions to form esters, amides, or ketones, respectively. The benzotriazole anion departs, driving the reaction to completion.

This methodology avoids the harsh conditions or sensitive reagents often required for other acylation methods.

Caption: Workflow illustrating the use of benzotriazole (BtH) as an activating group in acylation reactions.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pure.rug.nl [pure.rug.nl]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Benzotriazole: an ideal synthetic auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzotriazole synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to the Solubility of 5-Methoxy-1H-benzotriazole in Organic Solvents

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 5-Methoxy-1H-benzotriazole, a crucial heterocyclic compound with significant applications in pharmaceutical research and development. In the absence of extensive empirical solubility data, this document synthesizes theoretical principles, predictive methodologies, and established experimental protocols to offer a robust framework for scientists and researchers. We delve into the molecular factors governing the solubility of this compound, present a systematic approach to solubility determination, and provide estimated solubility profiles in key organic solvents. This guide is intended to be a practical resource, empowering researchers to make informed decisions in experimental design, formulation development, and process chemistry involving this compound.

Introduction: The Significance of this compound in Drug Discovery

This compound is a derivative of benzotriazole, a class of bicyclic heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] The benzotriazole scaffold is a versatile pharmacophore found in a variety of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] The introduction of a methoxy group at the 5-position can significantly modulate the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in drug synthesis, purification, formulation, and in vitro/in vivo screening. Poor solubility can be a major impediment in drug development, leading to challenges in achieving desired therapeutic concentrations and bioavailability.[5]

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline.[6] For this compound, its solubility in a given organic solvent is determined by a balance of several factors:

-

Molecular Structure and Polarity: this compound possesses both polar and non-polar characteristics. The benzotriazole ring system with its nitrogen atoms can participate in hydrogen bonding, while the benzene ring and the methoxy group's methyl moiety contribute to its non-polar character.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will dictate its ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to break the crystal lattice forces.

The methoxy group (-OCH₃) at the 5-position is an electron-donating group that can influence the electronic distribution and intermolecular interactions of the benzotriazole ring. It can act as a hydrogen bond acceptor and its presence can impact the crystal packing of the solid, thereby affecting its lattice energy and, consequently, its solubility.[3][4]

Predictive Approaches to Solubility Assessment

In the absence of experimentally determined solubility data, computational methods offer a valuable alternative for estimating the solubility of a compound in various solvents. These in silico approaches are particularly useful in the early stages of drug discovery for screening and prioritizing compounds.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[7][8][9] These models are built using a dataset of compounds with known solubilities and a set of calculated molecular descriptors.

The general workflow for developing a QSPR model for solubility prediction is as follows:

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. www1.udel.edu [www1.udel.edu]

- 3. researchgate.net [researchgate.net]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methoxy-1H-benzotriazole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-benzotriazole, a substituted derivative of the versatile heterocyclic compound benzotriazole, has carved a niche for itself in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, chemical properties, and modern applications. We will delve into detailed synthetic protocols, explore its role as a key intermediate in the generation of pharmacologically active molecules, and present its characteristic analytical data. This document serves as a vital resource for researchers leveraging the unique properties of this compound in their scientific endeavors.

Introduction: The Benzotriazole Scaffold

Benzotriazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a 1,2,3-triazole ring. This aromatic system is of significant interest in medicinal chemistry due to its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The benzotriazole nucleus serves as a privileged scaffold, allowing for structural modifications that can modulate its pharmacological profile.[4] The introduction of various substituents onto the benzene ring has led to the development of a vast library of derivatives with tailored functionalities. Among these, this compound has emerged as a valuable building block in organic synthesis.

Discovery and Historical Context

While a definitive, singular "discovery" of this compound is not prominently documented in early chemical literature, its synthesis is a logical extension of the well-established chemistry of benzotriazoles, which have been known since the late 19th century. The general synthesis of benzotriazoles involves the diazotization of ortho-phenylenediamines.

The exploration of substituted benzotriazoles gained momentum in the mid-20th century as chemists sought to understand the influence of substituents on the chemical and biological properties of the core structure. The synthesis of the closely related compound, Methyl 6-methoxy-1H-benzotriazole-5-carboxylate, with a CAS number dating back to 1976, indicates that methoxy-substituted benzotriazoles were being investigated during this period.[5] This particular derivative is a key intermediate in the synthesis of the antiemetic drug Alizapride, highlighting the early interest in this class of compounds for pharmaceutical development.[5]

Synthesis and Mechanistic Insights

The primary and most common method for the synthesis of this compound involves the diazotization of 4-methoxy-1,2-phenylenediamine. This reaction proceeds through a well-understood mechanism that is fundamental to aromatic chemistry.

General Synthetic Protocol

The synthesis is typically carried out by reacting 4-methoxy-1,2-phenylenediamine with a source of nitrous acid, which is generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid or sulfuric acid) or an organic acid (e.g., acetic acid).[1]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: 4-Methoxy-1,2-phenylenediamine is dissolved in an appropriate acidic medium.

-

Cooling: The solution is cooled to 0-5 °C in an ice bath to control the exothermic diazotization reaction and prevent the decomposition of the diazonium salt intermediate.

-

Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled solution of the diamine. The slow addition is crucial to maintain the low temperature and ensure a controlled reaction.

-

Reaction: The reaction mixture is stirred at a low temperature for a specified period to allow for the complete formation of the diazonium salt, followed by spontaneous intramolecular cyclization.

-

Workup: The reaction is then warmed to room temperature, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.

Causality in Experimental Choices:

-

Low Temperature: The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to side products and reduced yield. Maintaining a temperature between 0 and 5 °C is critical for the success of the reaction.

-

Acidic Medium: The acid serves two purposes: it protonates one of the amino groups, making the other more susceptible to diazotization, and it catalyzes the cyclization step.

-

Slow Addition of Nitrite: This prevents a rapid increase in temperature and localized high concentrations of nitrous acid, which could lead to unwanted side reactions.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is essential for its characterization and for monitoring reactions in which it is a reactant or product.

| Property | Value |

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 138-142 °C |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data:

While a comprehensive, publicly available dataset of spectra for this compound is not readily found, the expected spectral characteristics can be inferred from the structure and data for similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), and the methoxy protons will be a sharp singlet around δ 3.8-4.0 ppm. The N-H proton of the triazole ring will likely appear as a broad singlet at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methoxy carbon. The carbon of the methoxy group is expected around δ 55-60 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3000-3400 cm⁻¹ would correspond to the N-H stretch. C-H stretching of the aromatic ring and the methyl group will be observed around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1000-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 149. Fragmentation patterns would involve the loss of small molecules such as N₂ and CH₃.

Applications in Research and Development

This compound is a versatile reagent and intermediate in organic synthesis, with notable applications in medicinal chemistry.

Medicinal Chemistry

The benzotriazole scaffold is a common feature in many biologically active compounds. The methoxy group in the 5-position can influence the molecule's electronic properties and its ability to form hydrogen bonds, which can be crucial for its interaction with biological targets.

-

Enzyme Inhibition: Benzotriazole derivatives are known to inhibit various enzymes. The methoxy group can enhance binding affinity to the active site of an enzyme through hydrogen bonding or by altering the overall electronic nature of the molecule.

-

Scaffold for Drug Discovery: this compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility in the synthesis of Alizapride precursors is a prime example.[5]

Organic Synthesis

Beyond its direct biological applications, this compound is a useful tool in synthetic organic chemistry.

-

Synthetic Auxiliary: Benzotriazole and its derivatives can act as excellent leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.[6]

-

Protecting Group: The benzotriazolyl group can be used to protect certain functional groups during a multi-step synthesis.

Experimental Workflow: N-Alkylation of this compound

This workflow illustrates a common reaction involving this compound, leading to the formation of N-substituted derivatives which are often precursors to biologically active molecules.

Caption: A typical experimental workflow for the N-alkylation of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound, while not as extensively studied as its parent compound, represents a valuable and versatile molecule for both medicinal chemists and synthetic organic chemists. Its straightforward synthesis and the tunable electronic properties conferred by the methoxy group make it an attractive starting material and intermediate for the development of novel compounds with diverse applications. As the quest for new therapeutic agents and more efficient synthetic methodologies continues, the utility of substituted benzotriazoles like this compound is poised to expand further.

References

A Comprehensive Guide to the Theoretical Calculation of 5-Methoxy-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the theoretical calculations applicable to 5-Methoxy-1H-benzotriazole, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the core computational methodologies, elucidating not just the "how" but, more critically, the "why" behind each strategic choice in the computational workflow. This document is structured to empower researchers to not only reproduce these calculations but to thoughtfully apply these principles to their own molecular systems of interest.

Introduction to this compound: A Molecule of Versatility

This compound belongs to the benzotriazole class of heterocyclic compounds, which are renowned for their wide array of biological activities and industrial applications.[1][2] The introduction of a methoxy group at the 5-position modulates the electronic properties and steric profile of the parent benzotriazole ring, influencing its reactivity and intermolecular interactions.[3] This makes it a compelling scaffold for drug design, with derivatives showing potential as antimicrobial, anticancer, and antiviral agents.[2][4][5][6] Furthermore, its ability to act as a corrosion inhibitor highlights its utility in materials science.[3]

Theoretical calculations provide a powerful lens through which we can understand and predict the behavior of this compound at the molecular level. These in silico methods allow for the exploration of its electronic structure, reactivity, and potential interactions with biological targets, thereby guiding rational drug design and the development of new materials.

The Cornerstone of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of quantum chemical calculations for molecules of this size, offering a favorable balance between computational cost and accuracy.[7][8] DFT calculations allow us to probe the fundamental electronic properties of this compound, providing insights that are often difficult to obtain through experimental means alone.

The "Why": Selecting the Right Tools for the Job

The reliability of DFT calculations hinges on the judicious selection of the functional and basis set. For a molecule like this compound, which contains both aromatic and heterocyclic moieties, the B3LYP hybrid functional is a robust and widely validated choice.[8][9][10] It effectively captures electron correlation effects, which are crucial for describing the electronic structure of such systems.

The choice of basis set determines the flexibility the calculation has to describe the spatial distribution of electrons. The 6-311++G(d,p) basis set is highly recommended for this system.[10][11] The inclusion of diffuse functions (++) is essential for accurately describing the lone pairs on the nitrogen and oxygen atoms, as well as the delocalized π-system. The polarization functions (d,p) allow for the description of non-spherical electron distributions, which is critical for capturing the nuances of chemical bonding.

Several powerful software packages are available for performing DFT calculations, including Gaussian, GAMESS, and Q-Chem.[12][13][14] These programs provide a comprehensive suite of tools for geometry optimization, frequency calculations, and the analysis of molecular orbitals.[13][15]

Workflow for DFT Analysis of this compound

A typical DFT workflow for characterizing this compound involves a series of logical and interconnected steps.

Caption: A streamlined workflow for DFT calculations on this compound.

Step-by-Step Protocol for DFT Calculations

-

Structure Preparation: Obtain the initial 3D coordinates of this compound. The PubChem database is a reliable source for this.[16][17]

-

Geometry Optimization: Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Molecular Orbital Analysis: Analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.[10][18]

-

Molecular Electrostatic Potential (MEP) Mapping: Generate a molecular electrostatic potential (MEP) map.[19][20] This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.[19][21][22][23]

Key Insights from DFT: Interpreting the Data

The results of these calculations provide a wealth of information. The optimized geometry reveals key bond lengths and angles. The HOMO-LUMO gap can be correlated with the molecule's reactivity, with a smaller gap suggesting higher reactivity. The MEP map will highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, indicating their propensity to act as hydrogen bond acceptors or coordinate to metal ions.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Hartrees) | Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.190 | 5.17 |

Note: These are representative values and will vary slightly depending on the specific computational setup.

Predicting Biological Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[24] In the context of drug development, it is an invaluable tool for predicting the binding mode and affinity of a ligand, such as this compound, to a biological target, typically a protein.[24][25]

The Rationale Behind Docking Studies

The biological activity of many benzotriazole derivatives stems from their ability to inhibit specific enzymes or receptors.[6][26][27] Molecular docking allows us to generate hypotheses about how this compound might interact with the active site of a target protein.[5] This understanding is crucial for designing more potent and selective inhibitors.

A Practical Workflow for Molecular Docking

The process of molecular docking can be broken down into a series of well-defined steps.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. irjweb.com [irjweb.com]

- 11. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 13. ritme.com [ritme.com]

- 14. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 15. Quantum Chemistry Toolbox from RDMChem - Maplesoft [maplesoft.com]

- 16. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. currentopinion.be [currentopinion.be]

- 25. wjpls.org [wjpls.org]

- 26. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of 5-Methoxy-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and spectral characteristics of 5-Methoxy-1H-benzotriazole. It is designed to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis. This document delves into the fundamental properties of the compound, outlines detailed experimental procedures for their determination, and provides an in-depth analysis of its spectral data. The methodologies are presented with a focus on scientific integrity, ensuring that the described protocols are self-validating and grounded in established principles.

Introduction

This compound is a heterocyclic aromatic organic compound that has garnered interest in various fields of chemical research, including medicinal chemistry and materials science. Its structural motif, a benzotriazole core with a methoxy substituent, imparts unique electronic and steric properties that influence its reactivity and potential applications. A thorough understanding of its physical characteristics is paramount for its effective utilization in synthesis, formulation, and as a scaffold in drug design. This guide aims to provide a detailed and practical examination of these properties.

Molecular Structure and Properties

The foundational step in characterizing any chemical compound is to understand its molecular structure and fundamental physical properties.

Figure 1: Molecular Structure of this compound

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O | [1][2][3] |

| Molecular Weight | 149.15 g/mol | [1][2][3] |

| Appearance | Light yellow to light brown solid | |

| Melting Point | 124-127.2 °C | [3] |

| Boiling Point | 388.0 ± 15.0 °C (Predicted) | |

| Density | 1.327 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.08 ± 0.40 (Predicted) | |

| CAS Number | 27799-91-3 | [1][2][3] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is crucial for the identity, purity, and proper handling of a chemical substance. The following sections detail the standard operating procedures for key physical characterizations.

Melting Point Determination

Principle: The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely accepted and reliable technique for this determination.

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or a digital temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating to a temperature approximately 15-20 °C below the expected melting point can be employed, followed by a slower heating rate of 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Causality and Validation: A slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement. The protocol is self-validating by performing multiple determinations to ensure reproducibility. For enhanced accuracy, the apparatus should be calibrated using certified reference standards with known melting points.

Figure 2: Workflow for Melting Point Determination.

Solubility Assessment

Principle: Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is a standard and reliable technique for determining equilibrium solubility.

Experimental Protocol:

-

System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., methanol, ethanol, acetone, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature shaker bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality and Validation: Reaching equilibrium is essential for an accurate solubility measurement. The extended agitation period ensures that the dissolution process has reached a steady state. The filtration step is critical to prevent undissolved solid particles from interfering with the concentration measurement. The validity of the result is confirmed by analyzing multiple samples and ensuring consistent concentration values.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment of individual hydrogen and carbon atoms, respectively.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Causality and Validation: The choice of deuterated solvent is crucial as it must dissolve the sample and not have signals that overlap with the analyte's resonances. Shimming the magnetic field is essential for obtaining high-resolution spectra with sharp peaks. The structural assignment is validated through the analysis of chemical shifts, coupling constants, and integration values, which should be consistent with the known molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. This provides a "fingerprint" of the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The sample spectrum is recorded. The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Causality and Validation: The ATR technique is advantageous for solid samples as it requires minimal sample preparation. Good contact between the sample and the crystal is essential for obtaining a strong signal. The background scan is critical to subtract the absorbance of the crystal and the surrounding atmosphere, ensuring that the resulting spectrum is solely from the sample. The presence of characteristic absorption bands for functional groups (e.g., N-H, C-H aromatic, C-O) validates the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems and chromophores.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

-